molecular formula C19H22N2O2 B12313455 1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-

1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-

Cat. No.: B12313455
M. Wt: 310.4 g/mol
InChI Key: UJTMVWDDYCEVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]- involves several steps. One common method includes the dehydration of specific precursor compounds followed by hydrogenation to yield the desired product . The process can be summarized as follows:

Chemical Reactions Analysis

1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[22

Mechanism of Action

The mechanism of action of 1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]- involves its interaction with specific molecular targets, such as the 5-HT3 receptor. By binding to this receptor, the compound can modulate neurotransmitter release and inhibit nausea and vomiting . The pathways involved include the serotonin signaling pathway, which plays a crucial role in the compound’s antiemetic effects.

Comparison with Similar Compounds

1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]- can be compared with other similar compounds, such as:

The uniqueness of 1H-Benz[de]isoquinolin-1-one lies in its specific structural features and its potential for selective receptor binding, which may offer advantages in terms of efficacy and safety .

Biological Activity

The compound 1H-Benz[de]isoquinolin-1-one, 2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl] is a derivative of isoquinoline known for its diverse biological activities. This article focuses on its pharmacological properties, particularly its cytotoxicity and antiviral effects.

Chemical Structure and Properties

The chemical formula of the compound is C19H23ClN2OC_{19}H_{23}ClN_2O, and it features a bicyclic structure that contributes to its biological activity. The presence of the azabicyclo structure is significant as it interacts with various biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds in the isoquinoline family. For instance, derivatives such as 2-amino-1H-benz[de]isoquinoline-1,3-diones have shown activity against herpes simplex viruses (HSV-1 and HSV-2). The effective concentration (EC50) values for these compounds ranged significantly, indicating varying levels of potency compared to acyclovir, a standard antiviral drug.

Table 1: Antiviral Activity against HSV

CompoundEC50 (μg/mL) HSV-1EC50 (μg/mL) HSV-2
Acyclovir1.83.4
Compound 1419.671.8
Compound 1516.256.7
Compound 9113.08108

This table illustrates that while some derivatives exhibit significant activity against HSV, the specific compound of interest may require further investigation to determine its efficacy.

Cytotoxicity Evaluation

The cytotoxic effects of isoquinoline derivatives have been extensively studied using various cancer cell lines. The IC50 values for several compounds were measured against HCT-116 (colon cancer), MCF-7 (breast cancer), and Hep-G2 (liver cancer) cell lines.

Table 2: Cytotoxicity Data

CompoundIC50 (μg/mL) HCT-116IC50 (μg/mL) MCF-7IC50 (μg/mL) Hep-G2
Doxorubicin0.45–0.89N/AN/A
Compound 141.3N/AN/A
Compound 154.5N/AN/A
Compound 218.3N/AN/A

The results indicate that certain compounds exhibit significant cytotoxicity comparable to doxorubicin, a well-known chemotherapeutic agent.

The biological activity of these compounds is often attributed to their ability to interact with specific receptors or enzymes in the body. For example, some isoquinoline derivatives act as antagonists at serotonin receptors (5-HT3), which can influence various physiological responses and potentially lead to therapeutic effects in conditions like anxiety or nausea.

Case Studies and Research Findings

Several studies have documented the promising results of isoquinoline derivatives in preclinical trials:

  • Antitumor Activity : A study demonstrated that certain substituted naphthalimides derived from isoquinoline exhibited potent antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells .
  • Molecular Docking Studies : Research involving molecular docking has suggested that these compounds can effectively bind to target proteins involved in viral replication and tumor growth, providing a rationale for their observed biological activities .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)-5,6-dihydro-4H-benzo[de]isoquinolin-1-one

InChI

InChI=1S/C19H22N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,11,13,17H,1,3,5,7-10,12H2

InChI Key

UJTMVWDDYCEVNT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4C[N+]5(CCC4CC5)[O-])C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.